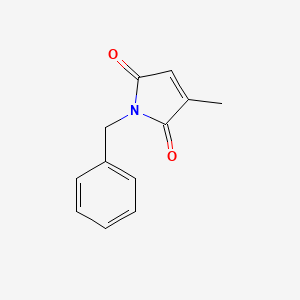![molecular formula C14H21BrO2Si B1279490 Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- CAS No. 157610-58-7](/img/structure/B1279490.png)
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, commonly known as 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone, is an organic compound that has been used in a variety of scientific research applications. It has a wide range of properties and is a useful tool for organic synthesis and biochemical studies.
Applications De Recherche Scientifique
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including aldehydes, ketones, esters, amides, and nitriles. It has also been used as a reagent in organic synthesis to produce a variety of compounds. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone acts as a nucleophile in organic synthesis. It reacts with electrophiles such as alkyl halides, aryl halides, and acyl halides to form new carbon-carbon bonds. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of biochemical and physiological studies. It has been used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs. It has also been used to study the effects of hormones and other biochemical compounds on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity level. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, it is a relatively reactive compound and can react with other compounds in the presence of oxygen or moisture.
Orientations Futures
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has a wide range of potential future applications. It can be used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used in the synthesis of new drugs and in the study of biochemical and physiological processes. Additionally, it can be used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs.
Méthodes De Synthèse
The synthesis of 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone involves a three-step reaction process. The first step involves the reaction of ethyl acetate with bromoacetophenone in the presence of a base such as sodium hydroxide. This reaction produces 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone. The second step involves the reaction of 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone with a base such as sodium hydroxide, which produces 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone. The third step involves the reaction of 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone with a silylating agent such as trimethylsilyl chloride to produce 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone.
Propriétés
IUPAC Name |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPTJRQSPGZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459622 |
Source


|
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
CAS RN |
157610-58-7 |
Source


|
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)






![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)


